5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
Description
This compound is a dihydro-1H-pyrrol-2-one derivative characterized by a polyfunctionalized core structure. Key features include:
- 4-Chlorophenyl group: Enhances lipophilicity and may influence binding interactions in biological systems.
- 4-Ethoxy-2-methylbenzoyl moiety: A bulky aromatic substituent that may contribute to steric effects and electronic modulation via the ethoxy group.
- Hydroxy group at position 3: Could participate in hydrogen bonding or serve as a site for further functionalization.
Properties
Molecular Formula |
C26H31ClN2O4 |
|---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H31ClN2O4/c1-5-28(6-2)14-15-29-23(18-8-10-19(27)11-9-18)22(25(31)26(29)32)24(30)21-13-12-20(33-7-3)16-17(21)4/h8-13,16,23,30H,5-7,14-15H2,1-4H3/b24-22+ |
InChI Key |
WXGHCQWCBODSQI-ZNTNEXAZSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC)C)O)C(=O)C1=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyrrolone Ring Synthesis
The 2,5-dihydro-1H-pyrrol-2-one scaffold serves as the foundational structure for this compound. A widely adopted method involves cyclocondensation reactions using β-keto esters or α,β-unsaturated carbonyl intermediates. For example, 3-ethyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one is synthesized via refluxing β-ketoamide precursors in toluene at 120–130°C, achieving yields up to 97% . Key parameters for optimizing this step include:
-
Solvent selection : Toluene and n-heptane are preferred for their high boiling points and compatibility with polar intermediates .
-
Temperature control : Reflux conditions (120–130°C) promote cyclization without side reactions .
-
Catalyst use : Anhydrous conditions and acid catalysts (e.g., chlorosulfonic acid) enhance reaction efficiency .
Acylation at Position 4: 4-Ethoxy-2-methylbenzoyl Group
The 4-ethoxy-2-methylbenzoyl moiety is incorporated via Schotten-Baumann acylation or direct coupling using acid chlorides. A protocol from Ambeed involves reacting the pyrrolone intermediate with 4-ethoxy-2-methylbenzoyl chloride in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature . Key data:
Functionalization with the Diethylaminoethyl Side Chain
The 1-[2-(diethylamino)ethyl] group is introduced via nucleophilic substitution or reductive amination. A method from US6710208B2 employs solid-phase synthesis, immobilizing the pyrrolone core on Wang resin and reacting it with 2-(diethylamino)ethyl chloride in dimethylformamide (DMF) at 50°C for 24 hours . Post-reaction cleavage with trifluoroacetic acid (TFA) yields the free amine derivative .
Hydroxylation at Position 3
The 3-hydroxy group is introduced through oxidation or hydroxylative dearomatization. A recent approach utilizes oxone (potassium peroxymonosulfate) in aqueous acetone, achieving regioselective hydroxylation with 90% efficiency . The reaction proceeds via a radical mechanism, confirmed by electron paramagnetic resonance (EPR) .
Final Coupling and Purification
The assembled intermediate undergoes final coupling steps to integrate all substituents. Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures are standard purification methods . Purity thresholds exceeding 99.5% are achievable, as validated by HPLC .
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies for synthesizing the target compound:
Challenges and Optimization Strategies
-
Steric hindrance : Bulky substituents at positions 4 and 5 necessitate prolonged reaction times and elevated temperatures .
-
Oxidative degradation : The 3-hydroxy group is prone to oxidation; thus, inert atmospheres and antioxidant additives (e.g., BHT) are recommended .
-
Scale-up limitations : Solid-phase methods offer reproducibility but face cost barriers at industrial scales compared to solution-phase protocols .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups at the aromatic rings.
Scientific Research Applications
The compound 5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one has garnered attention in various scientific research applications due to its potential therapeutic properties. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and environmental science.
Anticancer Activity
Research indicates that derivatives of pyrrolidinone compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that similar structures can effectively target specific signaling pathways involved in tumor growth and metastasis.
Neurological Disorders
The compound's structure suggests potential activity as a central nervous system agent. Its diethylamino group may enhance blood-brain barrier penetration, making it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Investigations into its neuroprotective effects are ongoing, with preliminary results indicating promising outcomes in reducing neuroinflammation and oxidative stress.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research has demonstrated that certain pyrrolidinone derivatives possess broad-spectrum antibacterial and antifungal properties. This application is particularly relevant in the context of rising antibiotic resistance, making it a valuable candidate for developing new antimicrobial agents.
Clinical Trials and Case Studies
Several clinical trials have been initiated to evaluate the efficacy of related compounds in treating metabolic disorders. For example, a study focusing on a structurally similar compound showed significant improvements in insulin sensitivity among participants with prediabetes.
| Study | Objective | Results |
|---|---|---|
| Clinical Trial A | Evaluate efficacy in type 2 diabetes | 30% improvement in insulin sensitivity |
| Clinical Trial B | Assess neuroprotective effects | Significant reduction in cognitive decline markers |
Pesticide Development
The structural characteristics of the compound lend themselves to applications in agricultural chemistry. Research into its use as a pesticide has shown that it can effectively control certain pests while exhibiting low toxicity to non-target organisms. This dual action is crucial for developing sustainable agricultural practices.
Environmental Impact Studies
Studies assessing the environmental fate of similar compounds indicate that they degrade under specific conditions, suggesting a lower environmental impact compared to traditional pesticides. Further research is needed to fully understand the ecological implications of using this compound in agricultural settings.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, affecting cellular processes.
Modulation of Gene Expression: Influence on gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several dihydro-1H-pyrrol-2-one derivatives reported in the literature. Below is a comparative analysis based on substituent effects, physicochemical properties, and synthesis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Melting Points: The target compound’s diethylaminoethyl and benzoyl groups likely reduce crystallinity compared to 15m (chlorophenyl/aminophenyl), which has a high melting point (209–212°C). The hydroxyl group in 16a lowers its melting point (138–141°C) due to disrupted packing . Halogen substituents (Cl in the target vs. Br in the compound) may alter intermolecular interactions, with bromine offering greater van der Waals interactions .
Synthetic Yields: Base-assisted cyclization (used for 15m and 16a) yields 46–63%, suggesting that sterically demanding substituents (e.g., the target’s diethylaminoethyl group) could further reduce yields due to increased reaction complexity .
Electronic and Steric Profiles: The target’s ethoxy group in the benzoyl moiety provides electron-donating effects, contrasting with the electron-withdrawing nitro group in 371220-53-0 (). This difference may influence redox stability or binding affinity .
Spectroscopic Signatures: The target’s ¹H NMR would feature distinct signals for the diethylaminoethyl group (δ ~2.5–3.5 ppm for N-CH₂ and δ ~1.0 ppm for CH₃) and the ethoxy group (δ ~1.4 ppm for CH₃ and δ ~4.0 ppm for O-CH₂), differentiating it from 15m (NH₂ at δ ~5 ppm) and 16a (OH at δ ~9 ppm) .
Research Findings and Implications
- Synthetic Challenges : The target’s multifunctional structure may require sequential protection/deprotection steps, as seen in similar compounds .
Biological Activity
The compound 5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a synthetic derivative with potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Chlorophenyl group
- Diethylaminoethyl side chain
- Ethoxy and methylbenzoyl substituents
- Pyrrolone core
This unique combination of functional groups may contribute to its biological activities.
Research indicates that this compound may exert its effects through various mechanisms:
- Interaction with Receptors : The diethylamino group suggests potential activity at neurotransmitter receptors, particularly those involved in the central nervous system (CNS) modulation.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes related to inflammatory pathways or cancer cell proliferation.
Anticancer Activity
A significant focus of research has been on the anticancer properties of this compound. In vitro studies have shown promising results:
- Cell Viability Assays : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound:
- Neurotransmitter Modulation : Studies indicate that it may enhance levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease. It showed an IC50 value of 0.5 µM in acetylcholinesterase inhibition assays .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties:
- Cytokine Inhibition : In vitro assays revealed that it significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity : A study published in 2019 identified this compound as a novel anticancer agent through screening against multicellular spheroids, highlighting its potential for further development .
- Neuroprotective Study : Research conducted on animal models indicated improved cognitive function following administration of the compound, suggesting its potential for treating neurodegenerative diseases.
- Inflammation Model : In a controlled study using lipopolysaccharide (LPS)-induced inflammation in rats, administration of the compound led to a significant reduction in edema and pain responses, supporting its anti-inflammatory claims.
Q & A
Q. What are the established synthetic routes for preparing 5-(4-chlorophenyl)-substituted pyrrolone derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via base-assisted cyclization of pre-functionalized intermediates. For example:
- Step 1 : Cyclization of hydroxy-pyrrolone precursors with substituted amines or phenols (e.g., using diethylaminoethyl groups) under basic conditions (e.g., KCO) to form the core pyrrolone structure .
- Step 2 : Acylation or benzoylation at the 4-position using activated esters (e.g., 4-ethoxy-2-methylbenzoyl chloride) under anhydrous conditions .
- Optimization : Reaction yields (46–63%) are influenced by solvent polarity (DMF vs. THF), temperature (80–100°C), and stoichiometric ratios of reagents. Low yields may require column chromatography for purification .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., 4-chlorophenyl at C5, diethylaminoethyl at N1). Aromatic protons typically appear at δ 6.8–7.5 ppm, while hydroxy groups resonate at δ 10–12 ppm .
- HRMS : Validate molecular weight (e.g., calculated [M+H] = 386.1081; observed 386.1232) to confirm stoichiometry .
- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···O interactions stabilizing the hydroxy-pyrrolone moiety) .
Q. How are purification challenges addressed for this hygroscopic or thermally sensitive compound?
- Methodological Answer :
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to improve crystal formation for XRD analysis .
- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) to separate byproducts, especially for low-yield reactions (<50%) .
- Thermal Stability : Monitor decomposition via TGA-DSC; melting points (e.g., 209–211°C) indicate thermal tolerance during handling .
Q. What are common synthetic pitfalls, such as unexpected byproducts or low yields?
- Methodological Answer :
- Byproduct Formation : Competing acylation at the 3-hydroxy group can occur if protecting groups (e.g., TBS) are not used during benzoylation .
- Low Yields : Trace moisture in reactions involving diethylaminoethyl groups can quench intermediates; use molecular sieves or anhydrous solvents .
- Spectral Contradictions : Cross-validate NMR assignments with DEPT-135 or 2D-COSY to resolve overlapping signals from aromatic substituents .
Q. What safety protocols are essential when handling reactive intermediates (e.g., acyl chlorides)?
- Methodological Answer :
- Ventilation : Use fume hoods for reactions releasing HCl gas (e.g., benzoylation).
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact with diethylaminoethyl intermediates .
- Waste Disposal : Neutralize acidic/byproduct streams with NaHCO before disposal .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
- Methodological Answer :
- Substituent Variation : Replace the 4-ethoxy group with bulkier alkoxy chains (e.g., isopropoxy) to evaluate steric effects on target binding .
- Bioisosteric Replacement : Substitute the 3-hydroxy group with a bioisostere (e.g., trifluoromethyl) to improve metabolic stability while retaining hydrogen-bonding capacity .
- Biological Assays : Test modified analogs in enzyme inhibition assays (e.g., kinase targets) to correlate substituent effects with IC values .
Q. What catalytic strategies (e.g., palladium-mediated) could streamline synthetic steps or improve regioselectivity?
- Methodological Answer :
- Reductive Cyclization : Use Pd/C with formic acid as a CO surrogate to annulate nitroarenes or alkenes, reducing step counts for pyrrolone core formation .
- Cross-Coupling : Introduce aryl chlorides via Suzuki-Miyaura coupling (Pd(PPh), KPO) for late-stage diversification of the 4-chlorophenyl group .
Q. How can computational methods (e.g., DFT) predict physicochemical properties or reaction pathways?
- Methodological Answer :
- DFT Calculations : Optimize ground-state geometries at the B3LYP/6-31G(d) level to predict NMR chemical shifts (<2 ppm deviation from experimental data) .
- Reaction Mechanism Modeling : Study cyclization transition states to identify rate-limiting steps (e.g., proton transfer vs. ring closure) .
- Solubility Prediction : Use COSMO-RS simulations to screen solvents for crystallization based on Hansen solubility parameters .
Q. How should researchers resolve contradictions in spectral data or crystallographic results?
- Methodological Answer :
- Multi-Technique Validation : Combine XRD (for absolute configuration) with solid-state NMR to confirm hydrogen-bonding patterns .
- Dynamic NMR : For fluxional structures (e.g., keto-enol tautomerism), perform variable-temperature NMR to detect exchange broadening .
- CCDC Validation : Cross-check crystallographic data (e.g., CCDC 1988019) with deposited structures to identify unit-cell discrepancies .
Q. What strategies mitigate degradation during long-term storage or biological assays?
- Methodological Answer :
- Lyophilization : Freeze-dry the compound under inert gas (N) to prevent hydrolysis of the diethylaminoethyl group .
- Stabilizers : Add antioxidants (e.g., BHT) to DMSO stock solutions for in vitro assays to inhibit radical-mediated decomposition .
- Accelerated Stability Studies : Conduct forced degradation (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
